molecular formula C13H9BrClNO B14861331 Phenol, 2-[[(3-bromophenyl)imino]methyl]-4-chloro- CAS No. 89046-30-0

Phenol, 2-[[(3-bromophenyl)imino]methyl]-4-chloro-

Cat. No.: B14861331
CAS No.: 89046-30-0
M. Wt: 310.57 g/mol
InChI Key: IZQOWRMNVPVGLD-UHFFFAOYSA-N
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Description

2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is an organic compound with the molecular formula C13H9BrClNO and a molecular weight of 310.57 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a bromophenyl group and a chlorophenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol typically involves the condensation reaction between 3-bromobenzaldehyde and 4-chlorophenol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and imines.

Scientific Research Applications

2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Biological Studies: Used to study enzyme inhibition and other biochemical pathways.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3-bromophenyl)imino]methyl}-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89046-30-0

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

2-[(3-bromophenyl)iminomethyl]-4-chlorophenol

InChI

InChI=1S/C13H9BrClNO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H

InChI Key

IZQOWRMNVPVGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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